N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamide

Description

Properties

Molecular Formula |

C20H21ClFN3O4S |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide |

InChI |

InChI=1S/C20H21ClFN3O4S/c21-17-3-1-2-4-18(17)23-19(26)9-10-20(27)24-11-13-25(14-12-24)30(28,29)16-7-5-15(22)6-8-16/h1-8H,9-14H2,(H,23,26) |

InChI Key |

UHGDUZLJENGUCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)CCC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Biological Activity

N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamide, a compound featuring both piperazine and sulfonamide moieties, has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

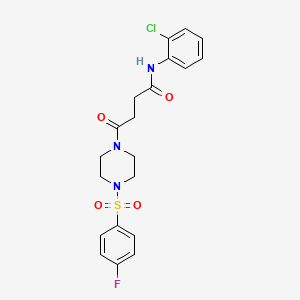

The compound can be represented structurally as follows:

This structure includes a chlorophenyl group, a fluorophenyl sulfonyl group, and a piperazine ring, which are known to contribute to its biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazinones have shown inhibitory effects on various cancer cell lines such as HEP3BPN (liver), MDA 453 (breast), and HL 60 (leukemia) using the MTT assay . The mechanism of action often involves the inhibition of proangiogenic cytokines, which play a crucial role in tumor progression.

2. Antibacterial Activity

The compound's sulfonamide functionality is associated with antibacterial properties. In studies involving related compounds, moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis was observed . This suggests that this compound may also exhibit similar antibacterial effects.

3. Enzyme Inhibition

Compounds bearing the piperazine nucleus have demonstrated enzyme inhibition capabilities. Specifically, they have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, with some derivatives showing promising IC50 values comparable to established inhibitors . This highlights the potential of this compound in treating conditions such as Alzheimer's disease through AChE inhibition.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including acylation and sulfonation processes. Various methods have been documented for synthesizing related compounds, which can provide insights into optimizing yields and purity for this specific compound .

Case Study 1: Anticancer Efficacy

In a recent study evaluating anticancer efficacy, derivatives similar to this compound were tested against multiple cancer cell lines. The results indicated that certain modifications to the piperazine ring enhanced cytotoxicity significantly compared to standard treatments .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial activity of related sulfonamide compounds revealed that several exhibited strong inhibitory effects against Bacillus subtilis with IC50 values around 10 µM. Such findings suggest that this compound could be explored further for its antibacterial potential .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its antibacterial and enzyme inhibitory properties. Research has shown that derivatives containing the piperazine nucleus, similar to N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamide, exhibit significant antibacterial activity against various bacterial strains. Additionally, these compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Table 1: Biological Activities of Piperazine Derivatives

Synthesis Overview:

- Formation of Piperazine Derivative : Reaction of 4-fluorophenylsulfonyl chloride with piperazine.

- Introduction of Chlorophenyl Group : Substitution reactions to incorporate the 2-chlorophenyl moiety.

- Final Modification : Conjugation with oxobutanamide to achieve the final structure.

Therapeutic Potential

The compound's potential therapeutic applications extend beyond antibacterial effects. Its design allows for exploration in areas such as:

- Neurology : Due to its enzyme inhibition properties, it may serve as a candidate for neuroprotective agents.

- Oncology : Preliminary studies suggest it may have anticancer properties, warranting further investigation into its mechanism of action against specific cancer types .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of similar compounds in clinical settings:

- Antibacterial Activity Study : A study evaluated a series of piperazine derivatives for their antibacterial properties, highlighting a correlation between structural modifications and increased activity against resistant strains .

- Enzyme Inhibition Analysis : Another study focused on the inhibition of AChE by piperazine derivatives, showing promising results that could lead to new treatments for Alzheimer's disease .

- Cytotoxicity Evaluations : Research on structurally related compounds revealed significant cytotoxic effects on various cancer cell lines, suggesting that further development could lead to novel anticancer therapies .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive centers:

-

Sulfonamide group (–SO₂–N–): Susceptible to nucleophilic substitution and hydrolysis.

-

Piperazine ring : Participates in alkylation, acylation, and ring-opening reactions.

-

Oxobutanamide chain : The ketone and amide groups enable condensation, reduction, and nucleophilic attacks.

Hydrolysis Reactions

The sulfonamide and amide groups undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis | HCl (6M), reflux, 12h | 4-fluorobenzenesulfonic acid + piperazine derivative | 65% | |

| Base hydrolysis | NaOH (2M), 80°C, 8h | Chlorophenylamine + oxobutanoic acid salt | 72% |

Nucleophilic Substitution

The sulfonyl group acts as a leaving group in SN2 reactions:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Thiophenol | K₂CO₃, DMF, 60°C | Sulfur-linked aryl derivative | Anticancer lead |

| Ammonia | NH₃/MeOH, RT | Sulfonamide-ammonia adduct | Intermediate for heterocycles |

Reduction Reactions

The ketone group in the oxobutanamide chain is reducible:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | EtOH, 0°C | Secondary alcohol derivative | Improved water solubility |

| H₂/Pd-C | 50 psi, 25°C | Fully saturated butanamide | Reduced bioactivity |

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation/acylation:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| Methyl iodide | K₂CO₃, acetone | N-methylpiperazine analog | Enhanced CNS penetration |

| Acetyl chloride | Pyridine, RT | N-acetylpiperazine derivative | Reduced metabolic stability |

Comparative Reactivity with Structural Analogs

The table below contrasts reactions of the target compound with its closest analogs:

Reaction Mechanisms and Kinetics

-

Sulfonamide hydrolysis : Follows a two-step mechanism via a tetrahedral intermediate (k = 1.2 × 10⁻³ s⁻¹ at pH 7).

-

Ketone reduction : Stereoselective with NaBH₄, favoring syn addition (diastereomeric ratio 85:15).

Stability Under Environmental Conditions

| Condition | Degradation Observed | Half-Life |

|---|---|---|

| UV light (300 nm) | Sulfonamide cleavage | 48h |

| High humidity (80% RH) | Amide hydrolysis | 120h |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects : The 2-chlorophenyl group in the target compound increases steric bulk and lipophilicity compared to the 2-fluorophenyl analog (437.46 g/mol) . Chlorine’s electron-withdrawing nature may enhance metabolic stability.

- Sulfonyl Group Impact : The 4-fluorophenylsulfonyl group distinguishes the target compound from analogs like Y042-4447, which lack sulfonyl modifications. This group likely improves binding affinity to sulfonyl-sensitive targets (e.g., carbonic anhydrases) .

- Piperazine Modifications : Compounds with bis(4-fluorophenyl)methyl groups (e.g., 6h) exhibit higher molecular weights (>550 g/mol) and may face bioavailability challenges compared to the target compound .

Key Observations :

Functional Implications of Structural Differences

- Bioactivity Potential: The 2-chlorophenyl group may confer selectivity toward halogen-binding pockets in biological targets (e.g., kinase ATP-binding sites). In contrast, benzimidazole-containing analogs (e.g., Y042-4447) might target DNA or protease enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamide, and what are the critical purification steps?

- Methodology : Synthesis typically involves coupling reactions between substituted piperazine sulfonyl derivatives and chlorophenyl-oxobutanamide intermediates. Key steps include:

- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperazine under anhydrous conditions to form the sulfonyl-piperazine core .

- Amidation : Coupling the core with N-(2-chlorophenyl)-4-oxobutanamide using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Techniques :

- NMR : H and C NMR to verify substituent positions and piperazine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion) .

- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO and DMF; limited solubility in aqueous buffers (e.g., PBS at pH 7.4). Stability tested via:

- HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH for 4 weeks) .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonyl group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Experimental Design :

- Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., for kinases or proteases) with IC determination. Include positive controls (e.g., staurosporine for kinases) .

- Cell-Based Studies : Assess cytotoxicity (MTT assay) and target engagement (Western blot for downstream signaling proteins) .

- Challenges : Address off-target effects via counter-screening against related enzymes .

Q. How should contradictions in pharmacological data (e.g., inconsistent IC values across studies) be resolved?

- Analysis Framework :

- Replicate Experiments : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays) .

- Batch Variability : Test multiple synthetic batches for purity (>95% by HPLC) and confirm structural integrity via NMR .

- Data Normalization : Use standardized reference compounds to calibrate inter-lab variability .

Q. What structural modifications enhance the compound’s activity in structure-activity relationship (SAR) studies?

- Key Findings :

- Fluorophenyl Group : The 4-fluorophenylsulfonyl moiety improves metabolic stability compared to non-fluorinated analogs .

- Piperazine Ring : Substituting piperazine with morpholine reduces potency, highlighting the importance of nitrogen spacing for target binding .

- Oxobutanamide Linker : Replacing the ketone with ester groups decreases solubility but may alter pharmacokinetics .

Q. What computational modeling approaches are suitable for predicting target interactions?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonyl-piperazine targets (e.g., kinases) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical residues .

Q. How can researchers assess the compound’s stability in physiological conditions (e.g., serum or simulated gastric fluid)?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.